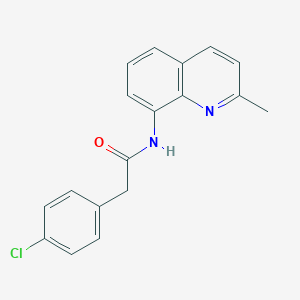![molecular formula C23H21N3O3 B244231 2-(3,5-dimethylphenoxy)-N-(2-methyl-4-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)acetamide](/img/structure/B244231.png)
2-(3,5-dimethylphenoxy)-N-(2-methyl-4-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(3,5-dimethylphenoxy)-N-(2-methyl-4-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)acetamide is a chemical compound that has been the subject of scientific research due to its potential applications in various fields. This compound is also known as DMXAA or ASA404 and has been studied for its anti-tumor and anti-viral properties.
Wirkmechanismus
DMXAA works by activating the immune system and inducing the production of cytokines, which are proteins that play a key role in the immune response. These cytokines, in turn, activate immune cells such as macrophages and natural killer cells, which attack and destroy tumor cells. DMXAA also inhibits the production of angiogenic factors, which are proteins that promote the growth of new blood vessels. This disrupts the blood supply to the tumor, resulting in the death of tumor cells.
Biochemical and Physiological Effects:
DMXAA has been found to have a number of biochemical and physiological effects. It has been shown to induce the production of cytokines such as TNF-α, IFN-γ, and IL-6, which play a key role in the immune response. DMXAA also inhibits the production of angiogenic factors such as VEGF, which are involved in the growth of new blood vessels. This disrupts the blood supply to the tumor and results in the death of tumor cells.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of DMXAA is that it has been found to be effective against a wide range of tumors. It has also been shown to have a low toxicity profile and does not appear to cause significant side effects. However, one limitation of DMXAA is that it has poor solubility in water, which can make it difficult to administer in certain forms.
Zukünftige Richtungen
There are several future directions for research on DMXAA. One area of interest is the development of new formulations of DMXAA that can improve its solubility and bioavailability. Another area of interest is the investigation of the use of DMXAA in combination with other anti-cancer agents, such as chemotherapy and radiation therapy. Additionally, further studies are needed to fully understand the mechanisms of action of DMXAA and to identify potential biomarkers that can be used to predict response to treatment.
Synthesemethoden
The synthesis of DMXAA involves the reaction of 2,6-dimethylphenol with 2-chloroacetyl chloride to form 2-(2-chloroacetyl)-6-methylphenol. This intermediate is then reacted with 2-methyl-4-(2-oxo-1,3-oxazolidin-3-yl)pyridine to form DMXAA.
Wissenschaftliche Forschungsanwendungen
DMXAA has been studied extensively for its anti-tumor properties. It has been found to inhibit the growth of various types of tumors, including lung, breast, and colon cancer. DMXAA works by targeting the tumor vasculature and disrupting the blood supply to the tumor. This results in the death of tumor cells and the inhibition of tumor growth.
Eigenschaften
Molekularformel |
C23H21N3O3 |
|---|---|
Molekulargewicht |
387.4 g/mol |
IUPAC-Name |
2-(3,5-dimethylphenoxy)-N-[2-methyl-4-([1,3]oxazolo[4,5-b]pyridin-2-yl)phenyl]acetamide |
InChI |
InChI=1S/C23H21N3O3/c1-14-9-15(2)11-18(10-14)28-13-21(27)25-19-7-6-17(12-16(19)3)23-26-22-20(29-23)5-4-8-24-22/h4-12H,13H2,1-3H3,(H,25,27) |
InChI-Schlüssel |
HXIWFPVFMDPEQJ-UHFFFAOYSA-N |
SMILES |
CC1=CC(=CC(=C1)OCC(=O)NC2=C(C=C(C=C2)C3=NC4=C(O3)C=CC=N4)C)C |
Kanonische SMILES |
CC1=CC(=CC(=C1)OCC(=O)NC2=C(C=C(C=C2)C3=NC4=C(O3)C=CC=N4)C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-(2-chlorophenoxy)-N-(2-methoxy-5-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)acetamide](/img/structure/B244148.png)
![N-[2-methoxy-5-([1,3]oxazolo[4,5-b]pyridin-2-yl)phenyl]-2-phenylacetamide](/img/structure/B244151.png)
![4-cyano-2-fluoro-N-(2-methoxy-5-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)benzamide](/img/structure/B244154.png)

![N-{4-methyl-3-[(3-methylbutanoyl)amino]phenyl}-2-furamide](/img/structure/B244156.png)

![N-[3-(1H-benzimidazol-2-yl)phenyl]-4-propoxybenzamide](/img/structure/B244160.png)
![N-isobutyryl-N'-(3-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)thiourea](/img/structure/B244161.png)
![N-[(5-chloro-6-methyl-1,3-benzothiazol-2-yl)carbamothioyl]-3,4,5-trimethoxybenzamide](/img/structure/B244162.png)
![4-(benzyloxy)-N-[(4-sulfamoylphenyl)carbamothioyl]benzamide](/img/structure/B244164.png)
![Propyl 5-[(1-benzofuran-2-ylcarbonyl)amino]-2-(4-morpholinyl)benzoate](/img/structure/B244166.png)
![N-[5-(5-chloro-1,3-benzoxazol-2-yl)-2-methylphenyl]-2,6-dimethoxybenzamide](/img/structure/B244168.png)
![Ethyl 5-[(4-fluorobenzoyl)amino]-2-(4-morpholinyl)benzoate](/img/structure/B244169.png)
![4-(benzyloxy)-N-[3-chloro-4-(4-methyl-1-piperazinyl)phenyl]benzamide](/img/structure/B244170.png)